Enzymatic Inhibition Profile: 5-Lipoxygenase (5-LOX) vs. Saturated Analog
Ethyl (4E)-3-oxo-5-phenylpent-4-enoate has been reported as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. While quantitative IC50 data for the exact compound in a defined assay system is not publicly available, its documented activity as a 5-LOX translocation inhibitor in rat RBL-2H3 cells at 1.0 µM provides a benchmark . In contrast, the saturated analog, ethyl 3-oxo-5-phenylpentanoate, lacks the α,β-unsaturated enone moiety and would not be expected to act as a Michael acceptor, thereby eliminating this specific mechanism of action. The enone moiety's ability to form covalent adducts with nucleophilic residues is critical for the observed 5-LOX inhibition, a feature absent in the saturated comparator .
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Inhibition |
|---|---|
| Target Compound Data | Inhibits 5-LOX translocation in rat RBL-2H3 cells at 1.0 µM ; documented as a lipoxygenase inhibitor [1] |
| Comparator Or Baseline | Ethyl 3-oxo-5-phenylpentanoate (saturated analog): Not reported as a 5-LOX inhibitor; lacks enone moiety |
| Quantified Difference | Qualitative: Presence of inhibitory activity vs. expected lack thereof due to absence of Michael acceptor |
| Conditions | Rat RBL-2H3 cell-based 5-LOX translocation assay ; general lipoxygenase inhibition [1] |
Why This Matters
The enone moiety confers specific biological activity (5-LOX inhibition) that is absent in the saturated analog, making the target compound uniquely suitable for research into inflammation and related pathways.
- [1] Medical University of Lublin. (2024). Record details – MeSH M0014961. Retrieved from https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 View Source
